molecular formula C15H14O3 B1221259 Pinostilbene

Pinostilbene

Cat. No.: B1221259
M. Wt: 242.27 g/mol
InChI Key: KUWZXOMQXYWKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinostilbene is a compound that belongs to the class of organic compounds known as stilbenes. These compounds are characterized by a 1,2-diphenylethylene moiety. Stilbenes are derived from the common phenylpropene skeleton and are known for their various biological activities .

Preparation Methods

The synthesis of Pinostilbene can be achieved through several synthetic routes. One common method involves the Perkin reaction, where 3,5-diisopropoxybenzaldehyde and p-isopropoxyphenylacetic acid are used as raw materials. This reaction yields a single cis intermediate, which is then converted into the desired trans-resveratrol . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Pinostilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its antioxidant properties and its potential to inhibit the replication of herpes simplex virus types 1 and 2 . In medicine, it is being investigated for its potential to reduce blood lipids and prevent heart disease . In industry, it is used in the production of various pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Pinostilbene involves the suppression of NF-kappaB activation in infected cells. This compound has been found to inhibit the replication of herpes simplex virus by interfering with the virus’s ability to activate NF-kappaB, which is essential for its replication . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Pinostilbene is similar to other stilbenes, such as resveratrol and piceid. it is unique in its specific substitution pattern, which imparts distinct biological activities. Resveratrol, for example, is known for its cardiovascular benefits and anti-cancer properties, while piceid is a glucoside form of resveratrol with enhanced water solubility .

Properties

IUPAC Name

3-[2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWZXOMQXYWKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinostilbene
Reactant of Route 2
Pinostilbene
Reactant of Route 3
Reactant of Route 3
Pinostilbene
Reactant of Route 4
Reactant of Route 4
Pinostilbene
Reactant of Route 5
Reactant of Route 5
Pinostilbene
Reactant of Route 6
Reactant of Route 6
Pinostilbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.